molecular formula C17H20ClN3O2S B2881502 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide CAS No. 326023-02-3

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

Cat. No.: B2881502
CAS No.: 326023-02-3
M. Wt: 365.88
InChI Key: INCDAIWATSOPRP-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated benzene derivative with piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide can undergo several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or sulfinic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted benzene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfonamide groups.

    Medicine: Due to its structural similarity to other pharmacologically active sulfonamides, it may have potential as a drug candidate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-chlorophenyl)benzenesulfonamide: Lacks the piperidine ring, which may affect its binding properties.

    N-(4-chlorophenyl)-4-(piperidin-1-yl)benzenesulfonamide: Lacks the amino group, which may reduce its reactivity.

    3-amino-4-(piperidin-1-yl)benzenesulfonamide: Lacks the chlorophenyl group, which may alter its pharmacological profile.

Uniqueness

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is unique due to the presence of all three functional groups (amino, chlorophenyl, and piperidine) in a single molecule. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-4-6-14(7-5-13)20-24(22,23)15-8-9-17(16(19)12-15)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDAIWATSOPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326023-02-3
Record name 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
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